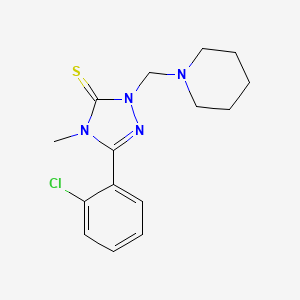![molecular formula C24H24N2O6S B11536759 N-(3-Acetylphenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11536759.png)
N-(3-Acetylphenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Acétylphényl)-2-[N-(2,4-diméthoxyphényl)benzènesulfonamido]acétamide est un composé organique complexe appartenant à la classe des sulfonamides. Ces composés sont connus pour leurs applications diverses en chimie médicinale, en particulier comme agents antimicrobiens.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(3-Acétylphényl)-2-[N-(2,4-diméthoxyphényl)benzènesulfonamido]acétamide implique généralement plusieurs étapes, notamment la formation de la liaison sulfonamide et l’acétylation du cycle phényle. Les réactifs couramment utilisés dans ces réactions comprennent les chlorures de sulfonyle, les amines et les agents acétylants. Les conditions de réaction nécessitent souvent des températures contrôlées et l’utilisation de catalyseurs pour garantir des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser l’efficacité et minimiser les coûts. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N-(3-Acétylphényl)-2-[N-(2,4-diméthoxyphényl)benzènesulfonamido]acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels, conduisant potentiellement à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler le groupe sulfonamide, le convertissant potentiellement en amine.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les agents nitrants ou les agents alkylants peuvent être utilisés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des sulfoxydes, tandis que la réduction peut produire des amines.
Applications de la recherche scientifique
Chimie : En tant que bloc de construction pour des molécules plus complexes.
Biologie : Utilisation potentielle comme sonde pour étudier les processus biologiques.
Médecine : Applications possibles comme agent antimicrobien ou anti-inflammatoire.
Industrie : Utilisation dans la synthèse de produits chimiques ou de matériaux spécialisés.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
Le mécanisme d’action du N-(3-Acétylphényl)-2-[N-(2,4-diméthoxyphényl)benzènesulfonamido]acétamide dépendrait de ses interactions spécifiques avec les cibles moléculaires. En applications médicinales, il pourrait inhiber les enzymes ou interférer avec les processus cellulaires. Le groupe sulfonamide est connu pour imiter la structure de l’acide para-aminobenzoïque, qui peut inhiber la croissance bactérienne en bloquant la synthèse de l’acide folique.
Comparaison Avec Des Composés Similaires
Composés similaires
Sulfanilamide : Un sulfonamide plus simple aux propriétés antimicrobiennes bien connues.
N-(2,4-diméthoxyphényl)sulfonamide : Partage une structure similaire mais manque du groupe acétylphényle.
Acétaminophène : Contient un groupe acétyle et est utilisé comme analgésique et antipyrétique.
Unicité
N-(3-Acétylphényl)-2-[N-(2,4-diméthoxyphényl)benzènesulfonamido]acétamide est unique en raison de sa combinaison de groupes fonctionnels, ce qui peut conférer des activités biologiques ou une réactivité chimique spécifiques non observées dans les composés plus simples.
Propriétés
Formule moléculaire |
C24H24N2O6S |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]acetamide |
InChI |
InChI=1S/C24H24N2O6S/c1-17(27)18-8-7-9-19(14-18)25-24(28)16-26(33(29,30)21-10-5-4-6-11-21)22-13-12-20(31-2)15-23(22)32-3/h4-15H,16H2,1-3H3,(H,25,28) |
Clé InChI |
DKNOMZKGTQUWLL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dinitro-2-[(4-phenoxyphenyl)amino]-N-phenylbenzamide](/img/structure/B11536694.png)
![3-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11536697.png)

![N'-[(E)-naphthalen-1-ylmethylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11536703.png)
![Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11536704.png)
![N-[(1E)-2-[4-(Diethylamino)phenyl]-1-{N'-[(E)-(naphthalen-2-YL)methylidene]hydrazinecarbonyl}eth-1-EN-1-YL]benzamide](/img/structure/B11536710.png)
![4-{[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11536720.png)
![(3E)-3-{[(2-bromo-4-methylphenoxy)acetyl]hydrazono}-N-(tert-butyl)butanamide](/img/structure/B11536725.png)
![6'-Amino-5-bromo-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B11536730.png)
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B11536738.png)
![N-(4-nitrophenyl)-4-(piperidin-1-yl)-6-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11536740.png)
![2-hydroxy-N'-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11536752.png)
![5-{[(E)-(4-chlorophenyl)methylidene]amino}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11536766.png)
